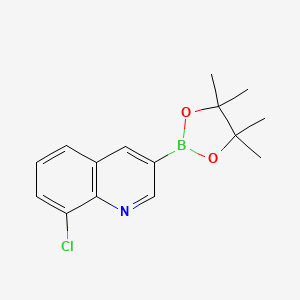

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate-containing quinoline derivative characterized by a chlorine substituent at the 8-position and a pinacol boronate ester at the 3-position. The chlorine substituent likely enhances electrophilic reactivity and stabilizes intermediates in coupling reactions.

Properties

IUPAC Name |

8-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BClNO2/c1-14(2)15(3,4)20-16(19-14)11-8-10-6-5-7-12(17)13(10)18-9-11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFOWCODJOIDSOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=CC=C3)Cl)N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Chloro Group: The chloro group can be introduced at the 8th position of the quinoline ring through electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.

Borylation: The dioxaborolane group is introduced at the 3rd position through a borylation reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Aminoquinoline or thioquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives. For instance, compounds similar to 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been investigated for their ability to inhibit bacterial growth. Research indicates that modifications at the quinoline ring can enhance antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The structure-activity relationship (SAR) suggests that the presence of specific substituents can significantly influence the compound's potency .

1.2 Anticancer Potential

Quinoline derivatives have also been explored for their anticancer activities. The incorporation of boron-containing groups like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane may enhance the bioavailability and selectivity of these compounds toward cancer cells. Preliminary studies indicate that such compounds may induce apoptosis in various cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes .

Organic Synthesis

2.1 Building Block for Synthesis

this compound serves as an important building block in organic synthesis. Its unique structure allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is particularly valuable for creating complex molecular architectures used in pharmaceuticals and agrochemicals .

2.2 Borylation Reactions

The compound can participate in borylation reactions facilitated by iridium catalysts. These reactions enable the introduction of boron groups into aromatic systems, which are crucial for developing new materials with tailored electronic properties . The versatility of this compound in synthetic methodologies makes it a valuable asset in the field of organic chemistry.

Case Studies

Mechanism of Action

The mechanism of action of 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the boronate group and substituents significantly impacts reactivity and applications. Key analogs include:

Key Observations :

Reactivity in Cross-Coupling Reactions

- Target Compound : The chlorine substituent directs electrophilic substitution, enabling selective functionalization at the 3-position. Its reactivity in Suzuki coupling is comparable to 3-pyridylboronate esters (), but yields may vary due to steric and electronic factors .

- 4- and 7-Boronate Analogs : Higher reactivity reported in coupling with aryl halides, with yields up to 85% () .

Stability and Crystallography

- Hydrolytic Stability: The protonated form of 8-(pinacolboranyl)quinoline (1-H⁺) forms stable perchlorate salts, as shown in . The chlorine substituent in the target compound may further stabilize the boronate against hydrolysis .

- Crystallographic Data: Analogs like 5,6-dichloro-2-(quinolin-8-yl)isoindole-1,3-dione () crystallize in monoclinic systems, suggesting similar packing patterns for the target compound .

Biological Activity

8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.

Antibacterial Properties

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antibacterial activity. For instance, a study highlighted the effectiveness of similar quinolone derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were particularly noteworthy:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 19c | 50 | S. aureus |

| 19c | 50 | P. aeruginosa |

These results suggest that compounds with structural similarities to this compound may also exhibit comparable antibacterial properties .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that the substitution pattern on the quinolone ring significantly influences antibacterial potency. For example:

- Compounds with smaller substituents at the sixth carbon position demonstrated better activity against Gram-positive bacteria compared to those with bulkier groups.

- The presence of specific functional groups can enhance binding interactions within the active site of bacterial enzymes like DNA gyrase, which is crucial for bacterial replication .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions of quinolone derivatives with target enzymes. These studies indicate that the incorporation of boron-containing groups in compounds like this compound can enhance binding affinity and specificity towards bacterial targets .

Case Study 1: Antibacterial Evaluation

A recent evaluation of quinolone-hydantoin hybrids demonstrated that certain derivatives exhibited potent antibacterial activity against resistant strains of bacteria. The study found that modifications to the quinolone structure led to enhanced efficacy:

- Compound 19c showed similar activity to chloramphenicol against S. aureus and P. aeruginosa.

- The study emphasized the importance of molecular structure in determining biological efficacy and highlighted potential pathways for further development .

Case Study 2: Boron Chemistry in Biological Systems

Research into boron-containing compounds has revealed their potential in medicinal chemistry. A study focused on the interaction of boron-containing aromatic sulfamides with mammalian carbonic anhydrases showed promising results in terms of binding affinity and inhibitory activity. This suggests that similar mechanisms might be at play for this compound in antibacterial applications .

Q & A

Q. What synthetic routes are recommended for preparing 8-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling precursors. Key steps include:

- Borylation : Introduce the dioxaborolane group at position 3 using pinacol borane under Pd catalysis (e.g., PdCl₂(dppf)) in anhydrous THF at reflux .

- Chlorination : Position 8 chlorination can be achieved via electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in dichloromethane at 0–25°C .

- Optimization : Monitor reaction progress via TLC or HPLC. Yield improvements (≥75%) require strict moisture/oxygen exclusion and stoichiometric control of boronate reagents .

Table 1 : Typical Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Borylation | PdCl₂(dppf), Pinacol borane, THF, 80°C | 60–75% |

| Chlorination | NCS, DCM, 25°C, 12 h | 70–85% |

Q. Which spectroscopic techniques are most reliable for structural confirmation?

- Methodological Answer : Combine multiple techniques:

- ¹H/¹³C NMR : Identify substitution patterns (e.g., chlorine at C8, boronate at C3). Use deuterated DMSO or CDCl₃ for solubility. The dioxaborolane group exhibits characteristic peaks at δ 1.0–1.3 ppm (methyl groups) .

- IR Spectroscopy : Confirm boronate ester B-O stretches (1340–1310 cm⁻¹) and quinoline C-Cl vibrations (750–550 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How is the compound utilized in medicinal chemistry research?

- Methodological Answer : As a boronate ester, it serves as a key intermediate for:

- Cross-coupling reactions : Synthesize biaryl structures for kinase inhibitors or antimicrobial agents .

- Biological activity screening : Design dose-response experiments (e.g., IC₅₀ determination) using in vitro assays (e.g., enzyme inhibition). Use QSAR models to correlate substituent effects with activity .

Advanced Research Questions

Q. What factors influence the compound’s reactivity in cross-coupling reactions, and how can regioselectivity be controlled?

- Methodological Answer : Reactivity is governed by:

- Steric effects : The bulky dioxaborolane group at C3 may hinder coupling at adjacent positions. Use Pd catalysts with large ligands (e.g., XPhos) to enhance selectivity .

- Electronic effects : Electron-withdrawing chlorine at C8 activates the quinoline ring for nucleophilic attack. Pre-activate the boronate via hydrolysis (e.g., NaOH/EtOH) to form the boronic acid intermediate .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote protodeboronation. Additives like K₂CO₃ mitigate this .

Q. How can contradictory data on the compound’s stability under aqueous conditions be resolved?

- Methodological Answer : Stability discrepancies arise from equilibrium between neutral and zwitterionic forms (pH-dependent):

- Experimental design : Conduct kinetic studies in buffered solutions (pH 2–10). Monitor degradation via HPLC at λ = 254 nm.

- Findings : At pH >7, zwitterionic form dominates, increasing hydrolysis rates. Stabilize with antioxidants (e.g., BHT) or storage at −20°C in anhydrous DMF .

Table 2 : Stability Under Varied pH (25°C)

| pH | Half-Life (h) | Dominant Form |

|---|---|---|

| 2 | 120 | Neutral |

| 7 | 48 | Zwitterionic |

| 10 | 12 | Zwitterionic |

Q. What advanced analytical methods address challenges in quantifying trace impurities?

- Methodological Answer :

- HPLC-DAD/MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate impurities. Detect boronate degradation products (e.g., quinolin-8-ol) at 210 nm .

- NMR Titration : Employ non-aqueous potentiometric titration (e.g., 0.1M AgNO₃ in acetic acid) to quantify chloride impurities. Calibrate with standard KCl solutions .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on byproduct formation during synthesis?

- Methodological Answer : Byproducts (e.g., di-chlorinated analogs) may form due to:

- Reaction time : Prolonged chlorination (>12 h) increases di-substitution. Optimize time using real-time monitoring (e.g., in situ IR) .

- Catalyst poisoning : Pd catalysts contaminated with phosphine oxides reduce coupling efficiency. Pre-purify catalysts via column chromatography .

- Statistical validation : Perform triplicate syntheses with ANOVA to assess reproducibility (p <0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.